Nalpha-fmoc-ngamma-(4-methyltrityl)-l-2,4-diaminobutyric acid, solvate with mtbe
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Overview
Description
Nalpha-fmoc-ngamma-(4-methyltrityl)-l-2,4-diaminobutyric acid, solvate with mtbe is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorenylmethyl group, an amino acid derivative, and a methoxy-methylpropane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-1-oxobutan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethyl group is often introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The amino acid derivative is coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final deprotection step involves removing the Fmoc group under basic conditions, typically using piperidine.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. These machines can precisely control reaction conditions, such as temperature and pH, to ensure high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[(2S)-1-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaN3 in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in elucidating the mechanisms of enzyme action.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific molecular targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-1-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
Uniqueness
What sets 9H-fluoren-9-ylmethyl N-[(2S)-1-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-1-oxobutan-2-yl]carbamate apart from similar compounds is its unique combination of functional groups. The presence of the fluorenylmethyl group, along with the amino acid derivative and methoxy-methylpropane moiety, provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-1-oxobutan-2-yl]carbamate;2-methoxy-2-methylpropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N3O3.C5H12O/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)41-25-24-36(37(40)43)42-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35;1-5(2,3)6-4/h2-23,35-36,41H,24-26H2,1H3,(H2,40,43)(H,42,44);1-4H3/t36-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQXGNDSHIMDMW-KGLWNCEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.CC(C)(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@@H](C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.CC(C)(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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